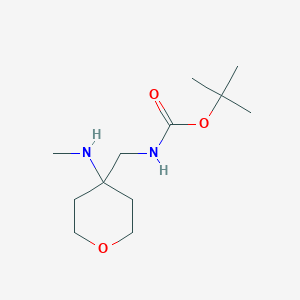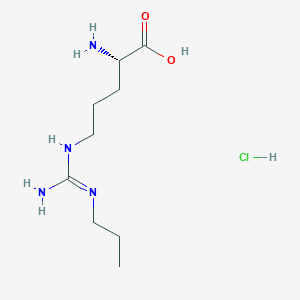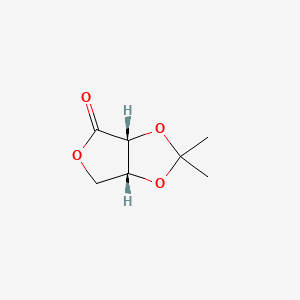![molecular formula C8H10F2O2 B2681411 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2361636-46-4](/img/structure/B2681411.png)
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid” is a chemical compound with the CAS Number: 2361636-46-4 . It has a molecular weight of 176.16 and is typically in powder form .
Molecular Structure Analysis
The Inchi Code for “2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid” is1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Lattice Formation
- Research on diflunisal (a derivative of 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid) indicates that it forms a monoclinic crystal lattice with special channels, which are occupied by disordered hexane molecules. This lattice consists of dimers linked by hydrogen bonds between their carboxyl groups (Hansen, Perlovich, & Bauer-Brandl, 2001).
Stereochemistry and Structural Analysis
- The structural determination of camphene-1-carboxylic acid, a compound related to 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid, provides evidence for the preferred migration of the exo methyl group in the Nametkin Shift (Cameron, Jochem, Morris, & Maguire, 1994).
Transport and Metabolism in Biological Systems
- A study on a model amino acid, 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid, showed that it is excreted slowly by rats, metabolized minimally, and accumulates in tissues, especially the pancreas. This compound exhibits different urinary and plasma amino acid levels and affects blood glucose (Christensen & Cullen, 1969).
Environmental Impact and Degradation
- Perfluorocarboxylic acids, similar in structure to 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid, have been studied for their environmental persistence and potential degradation via electrochemical methods. The study indicates varying degradation rates depending on the chain length of the acids (Niu, Lin, Xu, Wu, & Li, 2012).
Synthesis and Applications in Medicinal Chemistry
- The synthesis and comparison of various 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, including those related to 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid, have been studied for their specificity to Na+-independent membrane transport systems in tumor cells (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Catalysis and Chemical Reactions
- Research on constrained beta-proline analogues, including 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, demonstrates their use in organocatalytic aldol reactions and the influence of acid geometry on reaction selectivity and efficiency (Armstrong, Bhonoah, & White, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The safety data sheet (MSDS) provides more detailed safety information .
Eigenschaften
IUPAC Name |
2,2-difluorobicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQFYKURCDGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)



![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)
![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)

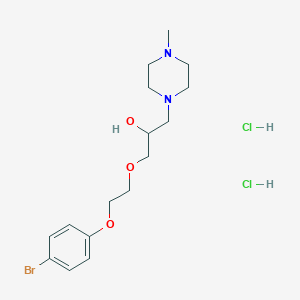
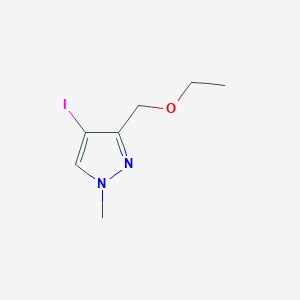
![tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B2681347.png)
